2-Cyclopropyl-4-fluoroanisole
Description
2-Cyclopropyl-4-fluoroanisole (IUPAC: 2-cyclopropyl-4-fluoro-1-methoxybenzene) is a substituted anisole derivative featuring a cyclopropyl group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. The cyclopropyl group introduces steric hindrance and electron-donating effects, while the fluorine atom enhances electron-withdrawing characteristics, influencing reactivity and stability.
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-cyclopropyl-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
TZDWROFXKCYZSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoroanisole typically involves the cyclopropanation of a suitable precursor followed by fluorination and methoxylation. One common method is the cyclopropanation of 4-fluoroanisole using a cyclopropyl halide in the presence of a strong base. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of 2-Cyclopropyl-4-fluoroanisole may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-fluoroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted phenols or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents
Major Products: The major products formed from these reactions include cyclopropyl-substituted phenols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropyl-4-fluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-fluoroanisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Cyclopropyl-4-fluoroanisole Analogs
Structural and Electronic Differences
- Cyclopropylmethoxy vs.
- Functional Group Diversity : The presence of boronic acid (in phenylboronic acid derivatives) enables cross-coupling reactions, while aldehydes (e.g., benzaldehyde analog) facilitate condensation reactions.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 2-(cyclopropylmethoxy)-4-fluoroaniline hydrochloride) exhibit enhanced aqueous solubility compared to free amines .
- Reactivity : Boronic acid derivatives are highly reactive in palladium-catalyzed couplings, whereas N-methylaniline analogs show reduced nucleophilicity due to methyl substitution .
Pharmaceutical Intermediates
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline (CAS 1369950-09-3) is documented as a key intermediate in kinase inhibitor synthesis, leveraging its electron-deficient aromatic ring for target binding .
Material Science
The phenylboronic acid analog (CAS MFCD19981539) is utilized in polymer and OLED material synthesis via Suzuki-Miyaura reactions, attributed to its stability and compatibility with diverse catalysts .
Limitations and Challenges
- Synthetic Complexity : Cyclopropylmethoxy-substituted analogs require multi-step synthesis, increasing production costs.
- Stability Issues : Free aniline derivatives are prone to oxidation, necessitating stabilization via salt formation or protective groups .
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